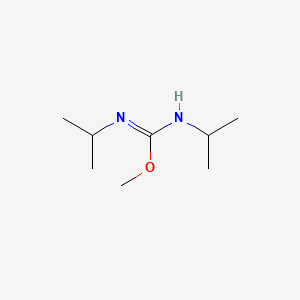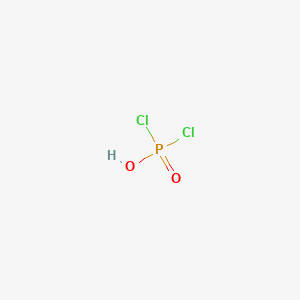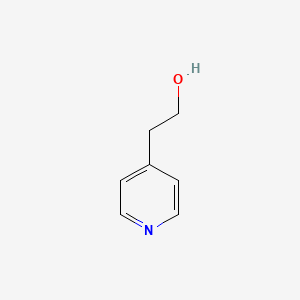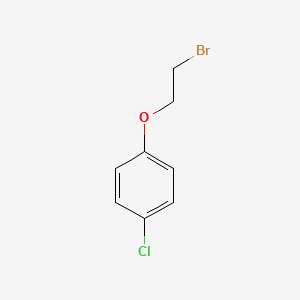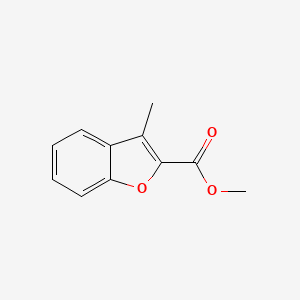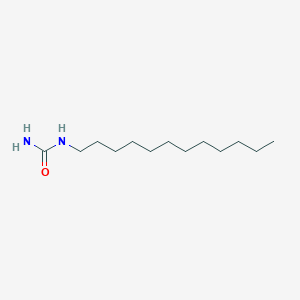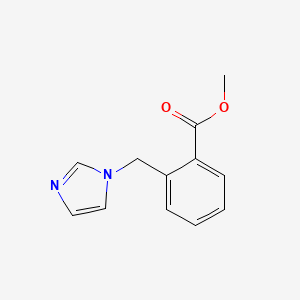
Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate is used in the synthesis of various compounds. One study highlights its role in preparing 4-(1H-Azol-1-ylmethyl)benzohydrazides, which are further reacted with carbonyl compounds to produce hydrazones. These hydrazones undergo tautomerism and are used to synthesize compounds like 1,3,4-oxadiazoles, 1,2,4-triazole-5-thione, and N-benzoyl-N'-alkyl(aryl)sulfonylhydrazines (Osyanin, Purygin, & Belousova, 2005).
Chemical Synthesis and Modification
In another study, a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, was designed and synthesized using this compound. This compound was used to prepare a new AB-type monomer for high-performance polymers (Zhang Qinglon, 2014).
Corrosion Inhibition
A study conducted in 2021 examined the use of a derivative of this compound for brass corrosion inhibition in acidic solutions. The derivative showed high efficiency in inhibiting brass corrosion, reaching up to 91.02% at certain concentrations (Khrifou et al., 2021).
Coordination Polymers
The compound has also been used in the synthesis of coordination polymers. A study detailed the creation of a one-dimensional coordination polymer of nickel(II) with 4'-(imidazol-1-ylmethyl)benzoate anion. Such polymers have potential applications in various fields including catalysis and material science (Fan et al., 2001).
Corrosion Inhibition of Steel
Research also includes the assessment of benzimidazole derivatives, synthesized from this compound, as corrosion inhibitors for steel in acidic environments. These studies provide insights into the compound's utility in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Eigenschaften
IUPAC Name |
methyl 2-(imidazol-1-ylmethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-2-4-10(11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZWKIPVZZHMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
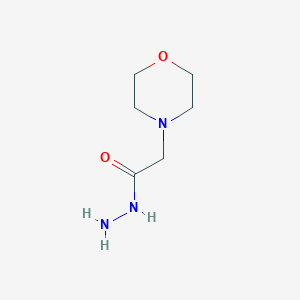
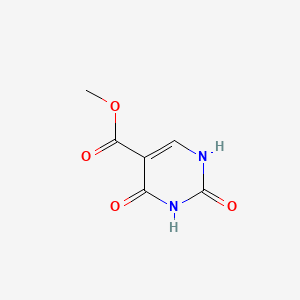
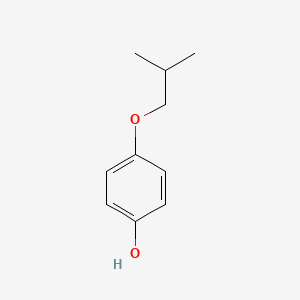
![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)
![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)

